Malonanilide

Description

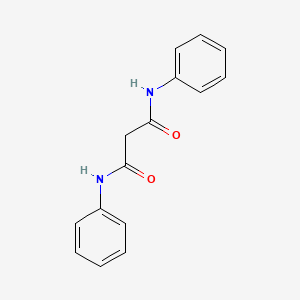

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAQOJILQOVUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060729 | |

| Record name | Propanediamide, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194191 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

621-10-3 | |

| Record name | N1,N3-Diphenylpropanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanediamide, N1,N3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanediamide, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704WWD18ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Malonanilide synthesis from diethyl malonate and aniline

An In-Depth Technical Guide to the Synthesis of Malonanilide from Diethyl Malonate and Aniline

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound, or N,N'-diphenylmalonamide, is more than a simple diamide; it is a versatile scaffold and a crucial intermediate in synthetic organic chemistry. Its structural motif is found in a range of molecules with significant biological activity, making it a compound of interest for researchers in medicinal chemistry and drug development.[1] The synthesis of this compound, primarily from the reaction of diethyl malonate and aniline, serves as a classic yet nuanced example of nucleophilic acyl substitution. While seemingly straightforward, the direct condensation of these reactants is often plagued by low yields and the need for harsh reaction conditions.

This guide moves beyond rudimentary procedures to present a robust, optimized, and technically sound methodology for the synthesis of this compound. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss critical parameters that ensure high yield and purity. This document is designed for the discerning scientist who requires not just a procedure, but a comprehensive understanding of the causality behind each experimental choice.

The Core Transformation: Mechanistic Insights

The synthesis of this compound from diethyl malonate and aniline is fundamentally an amidation reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbons of the diethyl malonate. This process occurs sequentially for both ester groups.

The Challenge of Direct Thermal Condensation

Historically, the synthesis was often attempted by heating diethyl malonate and aniline, sometimes for extended periods (e.g., 18 hours) at high temperatures (approaching 200°C).[2][3] This approach relies on driving the reaction forward by removing the ethanol byproduct. However, the nucleophilicity of aniline is relatively low, and these forcing conditions often result in unsatisfactory yields (as low as 20-30%) and the formation of side products, including the mono-anilide and various thermal decomposition products.[2][4]

An Optimized Pathway: Base-Mediated Synthesis

A significantly more efficient and reliable method involves the use of a stoichiometric amount of a strong base, such as an alkali alkoxide (e.g., sodium ethoxide or sodium methoxide).[2] This approach fundamentally alters the reactivity of the nucleophile.

The core principle is the in-situ deprotonation of aniline to form the corresponding anilide salt (e.g., sodium anilide). The anilide anion is a vastly superior nucleophile compared to neutral aniline, allowing the reaction to proceed rapidly and cleanly at much lower temperatures. This method avoids the side reactions associated with high-temperature conditions and dramatically improves yields, often exceeding 90%.[2]

The reaction proceeds via the following logical steps, which are visualized in the diagram below:

-

Anilide Formation: Aniline is deprotonated by a strong base like sodium ethoxide to form the highly nucleophilic sodium anilide.

-

First Nucleophilic Acyl Substitution: The anilide anion attacks one of the ester carbonyl groups of diethyl malonate, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the mono-amido ester intermediate.

-

Second Nucleophilic Acyl Substitution: A second equivalent of the anilide anion attacks the remaining ester carbonyl group.

-

Final Product Formation: A second elimination of ethoxide yields the final product, this compound (N,N'-diphenylmalonamide).

Caption: Figure 1: Base-Mediated this compound Synthesis Mechanism

Experimental Protocol: A Validated Approach

This protocol is based on the highly efficient base-mediated methodology, which ensures high purity and yield.[2] It is designed as a self-validating system where the progression of the reaction can be monitored effectively.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |

| Aniline | C₆H₅NH₂ | 93.13 | 18.6 g (0.2 mol) | Freshly distilled recommended for highest purity. |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | 14.3 g (0.21 mol) | Handle under inert atmosphere (hygroscopic). |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (0.1 mol) | Reagent grade. |

| Toluene | C₇H₈ | 92.14 | ~250 mL | Anhydrous. |

| Formic Acid | HCOOH | 46.03 | ~9.7 g (0.21 mol) | For neutralization. |

| Deionized Water | H₂O | 18.02 | As needed | For washing. |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a condenser and receiving flask. Ensure all glassware is oven-dried.

-

Anilide Salt Formation: Charge the reaction flask with aniline (0.2 mol), sodium ethoxide (0.21 mol), and anhydrous toluene (200 mL).

-

Alcohol Removal: Heat the mixture to boiling under a gentle stream of nitrogen. Toluene and the ethanol formed from the acid-base reaction (and any present in the sodium ethoxide solution) will begin to co-distill. Continue distillation until all the ethanol is removed, which can be monitored by the temperature at the distillation head stabilizing at the boiling point of toluene (~111°C).

-

Reaction Initiation: Cool the resulting suspension of sodium anilide in toluene to room temperature (<30°C). Temperatures above this can lead to side product formation.[4]

-

Substrate Addition: Slowly add diethyl malonate (0.1 mol) to the stirred suspension over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Progression: After the addition is complete, stir the mixture at room temperature for 1 hour. Then, slowly heat the reaction to 110-115°C and hold for 2-3 hours to drive the reaction to completion. During this time, any remaining reaction alcohol can be distilled off.

-

Workup - Neutralization: Cool the reaction mixture to approximately 80°C. Slowly and carefully add formic acid (0.21 mol) to neutralize the reaction mixture. This will precipitate sodium formate.

-

Isolation: Cool the mixture to 20°C. Isolate the precipitated crude this compound and sodium formate by vacuum filtration. Wash the filter cake with a small amount of cold toluene to remove soluble impurities, followed by a thorough wash with deionized water to remove the sodium formate.

-

Purification: The crude, water-washed product is then purified by recrystallization from hot ethanol. The pure this compound will crystallize as colorless prisms upon cooling.[3] Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Key Parameters and Troubleshooting

The success of this synthesis hinges on careful control of several parameters.

Comparison of Synthesis Strategies

| Parameter | Thermal Condensation | Base-Mediated (Optimized) | Rationale for Optimization |

| Nucleophile | Aniline (weak) | Sodium Anilide (strong) | Increases reaction rate and efficiency. |

| Temperature | 180-200°C[3] | 20-115°C[2] | Prevents thermal degradation and side reactions. |

| Reaction Time | >18 hours[2] | <4 hours | Improved process efficiency. |

| Yield | Low (~20-30%)[2][4] | High (>90%)[2] | Stoichiometric base drives reaction to completion. |

| Purity | Often poor; mono-anilide byproduct[4] | High | Controlled conditions minimize byproduct formation. |

Common Issues and Solutions

-

Low Yield: This is often due to either insufficient base or moisture in the reaction. Ensure sodium ethoxide is handled under anhydrous conditions and use the correct stoichiometry. Incomplete removal of ethanol during the anilide formation step can also hinder the reaction.

-

Formation of Mono-Anilide: This results from an incomplete reaction. Ensure the reaction is allowed to proceed for the full duration at the recommended temperature. Using a slight excess of the sodium anilide can also help drive the reaction to the diamide product.

-

Product Discoloration: This can occur if the reaction temperature is too high or if the starting aniline is impure. Using freshly distilled aniline and maintaining strict temperature control are critical.

Applications in Drug Discovery and Development

The malonamide core is a privileged structure in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, combined with its conformational flexibility, makes it an attractive scaffold for designing enzyme inhibitors and receptor antagonists. This compound and its derivatives have been investigated for a variety of therapeutic applications, including as anticonvulsants and as intermediates in the synthesis of more complex heterocyclic systems.[1][5] The robust synthesis outlined here provides a reliable and scalable route to this important chemical building block, facilitating further research and development in the pharmaceutical industry.[6][7]

Caption: Figure 2: Logical workflow for selecting an optimal synthesis route.

References

-

PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from PrepChem.com. [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

- Etzbach, K., et al. (1994). Method of preparing substituted malonic ester anilides and malonic acid mono-anilides. U.S. Patent No. 5,334,747. Washington, DC: U.S.

-

Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(5), 440-463. [Link]

-

ResearchGate. (n.d.). One-pot synthesis of malonamide derivatives [Table]. Retrieved from [Link]

- Etzbach, K., et al. (1992). Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.

-

Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. ResearchGate. [Link]

-

Erhart, W., et al. (2001). An Efficient Protocol for the Solid-phase Synthesis of Malondiamides. Molecules, 6(12), 973-987. [Link]

-

Podesva, C., et al. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-494. [Link]

-

Mohy El-Dine, T., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]

- Kumar, A., et al. (2013). One pot acylation of aromatic amines.

-

Marnett, L. J., et al. (1982). Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 98(3), 229-237. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. [Link]

-

Li, Z., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules, 22(4), 629. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Transport Properties of Diethyl Malonate with Aniline and Benzaldehyde at 308.15 and 318.15 K. Retrieved from [Link]

-

Howe, E. E. (2017, August 31). How to prepare amino acid from diethyl malonate. Quora. [Link]

-

Ghashang, M., et al. (2021). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. RSC Advances, 11(32), 19570-19607. [Link]

-

Liu, S., et al. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 41, 1374–1377. [Link]

-

Phung, A. C. (2019). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. UC Davis. [Link]

-

Li, Y., et al. (2014). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Beilstein Journal of Organic Chemistry, 10, 261-268. [Link]

-

da Silva, F. C., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-Dideoxynucleoside Derivatives. Molecules, 27(13), 3986. [Link]

-

Castellino, S., et al. (2011). MALDI imaging mass spectrometry: bridging biology and chemistry in drug development. Bioanalysis, 3(21), 2427-2441. [Link]

-

Chemistry Unleashed. (2022, December 9). Purification of organic liquids #shorts #chemistry [Video]. YouTube. [Link]

-

T anlat, Z., et al. (2021). The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review. Current Medicinal Chemistry, 28(21), 4166-4188. [Link]

-

Le Blond-Chain, J., & Roullin, V. G. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation?. Journal of Controlled Release, 360, 153-172. [Link]

-

Ascendia Pharma. (n.d.). Our Technology Focus Areas. Retrieved from [Link]

-

Yoshida, A. (1965). PURIFICATION AND CHEMICAL CHARACTERIZATION OF MALATE DEHYDROGENASE OF BACILLUS SUBTILIS. Journal of Biological Chemistry, 240, 1113-1117. [Link]

-

Zhang, C., et al. (2021). Research and development of drug delivery systems based on drug transporter and nano-formulation. Journal of Drug Delivery Science and Technology, 63, 102435. [Link]

-

Kostantini, C., et al. (2022). Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration. Pharmaceutics, 14(11), 2320. [Link]

Sources

- 1. This compound | 621-10-3 [chemicalbook.com]

- 2. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]

- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents [patents.google.com]

- 5. The Discovery and Development of Oxalamide and Pyrrole Small Molecule Inhibitors of gp120 and HIV Entry - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. Research and development of drug delivery systems based on drug transporter and nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-Diphenylmalonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenylmalonamide, a member of the malonamide family, presents a unique scaffold with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry. While specific experimental data for N,N'-diphenylmalonamide is limited in publicly accessible literature, this document synthesizes information from closely related analogs to offer a robust predictive profile. We will delve into its synthesis, molecular and physicochemical properties, spectroscopic and structural characteristics, thermal stability, and chemical reactivity. Furthermore, this guide outlines detailed experimental protocols for its characterization and explores its potential in drug development.

Introduction: The Malonamide Core

Malonamides are a class of organic compounds characterized by a central methylene group flanked by two amide functionalities. Their versatile structure allows for a wide range of substitutions on the nitrogen atoms, leading to a diverse array of chemical and physical properties. These compounds have garnered significant interest due to their ability to act as ligands for metal ions, their potential as building blocks in supramolecular chemistry, and their exhibition of various biological activities.[1] N,N'-diphenylmalonamide, with its terminal phenyl groups, is an exemplar of this class, combining the structural features of an aliphatic diamide with aromatic substituents.

Synthesis of N,N'-Diphenylmalonamide

Proposed Synthetic Pathway:

A likely two-step synthesis would involve the conversion of malonic acid to malonyl chloride, followed by its reaction with aniline.

Diagram 1: Proposed Synthesis of N,N'-Diphenylmalonamide

Caption: A proposed two-step synthesis of N,N'-diphenylmalonamide.

Experimental Protocol: Proposed Synthesis

-

Preparation of Malonyl Chloride: Malonic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude malonyl chloride.

-

Amidation: The freshly prepared malonyl chloride is dissolved in an inert anhydrous solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath, and a solution of aniline (2.2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (2.2 equivalents) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Molecular and Physicochemical Properties

The fundamental properties of N,N'-diphenylmalonamide are summarized below.

| Property | Value | Source |

| CAS Number | 621-10-3 | [2] |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [2] |

| Molecular Weight | 254.28 g/mol | [2] |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from analogs |

| Melting Point | Not definitively reported. Expected to be in the range of 150-200 °C based on similar aromatic amides. | Inferred |

| Solubility | Expected to be poorly soluble in water, but soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Inferred |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of N,N'-diphenylmalonamide.

Mass Spectrometry (MS)

The electron ionization mass spectrum of N,N'-diphenylmalonamide is available and provides key information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The spectrum shows a clear molecular ion peak at m/z = 254, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Characteristic fragments would arise from the cleavage of the amide bonds and the loss of phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for N,N'-diphenylmalonamide are not available, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds.[3][4]

¹H NMR (Predicted, in CDCl₃):

-

Aromatic Protons (10H): A complex multiplet is expected in the range of δ 7.0-7.6 ppm, corresponding to the protons on the two phenyl rings.

-

Amide Protons (2H): A broad singlet is anticipated around δ 8.0-9.0 ppm. The chemical shift of these protons is highly dependent on the solvent and concentration.

-

Methylene Protons (2H): A singlet is expected for the central CH₂ group, likely in the region of δ 3.5-4.0 ppm.

¹³C NMR (Predicted, in CDCl₃):

-

Carbonyl Carbons (2C): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons (12C): Multiple signals in the δ 120-140 ppm region.

-

Methylene Carbon (1C): A signal around δ 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[5]

-

N-H Stretching: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): A band in the region of 1510-1550 cm⁻¹.

-

C-N Stretching: A peak in the range of 1200-1300 cm⁻¹.

Structural Analysis

The three-dimensional structure of N,N'-diphenylmalonamide is dictated by the geometry of the amide bonds and the steric interactions of the phenyl groups.

Molecular Geometry

The amide groups are expected to be planar, or nearly so, due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. The central methylene carbon will have a tetrahedral geometry. The phenyl rings are likely to be twisted out of the plane of the amide groups to minimize steric hindrance.

Crystal Structure

A definitive crystal structure for N,N'-diphenylmalonamide has not been found in the public domain. However, based on the structures of related compounds, it is anticipated that the crystal packing would be dominated by intermolecular hydrogen bonding between the N-H of one molecule and the C=O of a neighboring molecule, leading to the formation of extended chains or sheets.[6][7]

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

-

Acid-Catalyzed Hydrolysis: This typically requires heating in the presence of a strong acid (e.g., HCl or H₂SO₄). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: This requires heating with a strong base (e.g., NaOH). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Metal Complexation

The two carbonyl oxygens of N,N'-diphenylmalonamide can act as a bidentate ligand to coordinate with metal ions. Studies on similar malonamides have shown their ability to form stable complexes with a variety of metals, including lanthanides and actinides. The formation of these complexes can be investigated using techniques such as UV-Vis spectroscopy, NMR titration, and X-ray crystallography.

Potential Applications in Drug Development

While there is no specific information on the biological activity of N,N'-diphenylmalonamide, the malonamide scaffold is present in a number of biologically active molecules. Derivatives of malonamides have been investigated for their potential as insecticides and acaricides. The ability of malonamides to coordinate with metal ions also suggests potential applications in the development of metal-based therapeutics or as chelating agents. Further research is needed to explore the specific biological profile of N,N'-diphenylmalonamide.

Conclusion

N,N'-diphenylmalonamide is a molecule with a rich potential for further investigation. This guide has provided a comprehensive overview of its expected physical and chemical properties based on available data and established chemical principles. While there is a clear need for more direct experimental characterization of this compound, the information presented here serves as a valuable resource for researchers and scientists interested in exploring its synthesis, properties, and potential applications. The detailed experimental protocols provided offer a roadmap for the future characterization of this and other related malonamides.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). N,N'-diethyl-2-phenyl-malonamide. Retrieved from [Link]

-

Crystal structure and photoreactive behaviour of N,N-diisopropyl(p-phenylphenyl)glyoxylamide. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1755–1759. Retrieved from [Link]

-

Patil, A. B., et al. (2014). Synthesis and Evaluation of N,N′-dimethyl-N,N′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides. Separation Science and Technology, 49(18), 2927-2932. Retrieved from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of diaquabis(o-phenylenediamine-κ2 N,N′)nickel(II) naphthalene-1,5-disulfonate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1148–1153. Retrieved from [Link]

-

Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. (2007). Asian Journal of Chemistry, 19(4), 3121. Retrieved from [Link]

-

Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. (1986). European Journal of Biochemistry, 159(1), 145-151. Retrieved from [Link]

-

Choudhury, D., Banik, A., & Sarma, R. (2010). N,N-Diphenylbenzamide. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. Retrieved from [Link]

-

Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74–80. Retrieved from [Link]

-

Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o67–o68. Retrieved from [Link]

-

Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. (2024). RSC Advances, 14(6), 4065–4076. Retrieved from [Link]

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N'-dimethylmalonamide. Retrieved from [Link]

-

Types of Amide Hydrolysis. (n.d.). BYJU'S. Retrieved from [Link]

-

Saravana Kumar, G., & Murugakoothan, P. (2014). Synthesis, spectral analysis, optical and thermal properties of new organic NLO crystal: N,N'-Diphenylguanidinium Nitrate (DPGN). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 17–21. Retrieved from [Link]

-

Thermal and spectroscopic investigation on N,N-dimethylbenzylamine based cyclopalladated compounds containing isonicotinamide. (2006). Journal of the Brazilian Chemical Society, 17(1), 148-152. Retrieved from [Link]

-

Synthesis, Structural, Thermal, and Hirshfeld Surface Analysis of In(III) Tris (N-Methyl-N-Phenyl Dithiocarbamate). (2021). Molecules, 26(15), 4481. Retrieved from [Link]

-

Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations. (2017). Journal of Physical Chemistry A, 121(4), 934-943. Retrieved from [Link]

-

Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. (2020). Inorganic Chemistry, 59(17), 12345–12355. Retrieved from [Link]

-

N,N'-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity. (2021). Molecules, 26(24), 7687. Retrieved from [Link]

-

Öztürk, N., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Journal of the Institute of Science and Technology, 9(2), 823-834. Retrieved from [Link]

-

The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution. (2023). Gels, 9(8), 618. Retrieved from [Link]

-

Synthesis and crystallographic characterization of di-phenyl-amide rare-earth metal complexes Ln(NPh2)3(THF)2 and [(Ph2N)2Ln(μ-NPh2)]2. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1447–1453. Retrieved from [Link]

-

Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. (2016). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 85(3-4), 247-254. Retrieved from [Link]

-

TGA and DSC thermograms of as-prepared NT. (n.d.). ResearchGate. Retrieved from [Link]

-

TGA (a) and DSC (b) measurements for TPD-Ph and TPD-(2,4)-F; (DSC...). (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal behavior of NDs described by meaning of TGA and DSC. (n.d.). ResearchGate. Retrieved from [Link]

-

Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. (2005). Synthetic Communications, 35(15), 2085-2090. Retrieved from [Link]

-

N,N'-Diphenylmalonamide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening. (2023). Applied Sciences, 13(23), 12861. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Crystal structure and photoreactive behaviour of N,N-diisopropyl(p-phenylphenyl)glyoxylamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of diaquabis(o-phenylenediamine-κ2 N,N′)nickel(II) naphthalene-1,5-disulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and crystallographic characterization of di-phenyl-amide rare-earth metal complexes Ln(NPh2)3(THF)2 and [(Ph2N)2 Ln(μ-NPh2)]2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Malonanilide: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Core

Malonanilide, systematically known as N,N'-diphenylmalonamide, is a dicarboxylic acid diamide with the chemical formula C₁₅H₁₄N₂O₂.[1] Its Chemical Abstracts Service (CAS) registry number is 621-10-3 .[1][2][3][4] This seemingly simple molecule, characterized by a central malonic acid core flanked by two phenylamine groups, has emerged as a privileged scaffold in medicinal chemistry. Its structural rigidity, coupled with the potential for diverse functionalization, makes it an attractive starting point for the synthesis of a wide array of biologically active compounds.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its significant applications in drug discovery, with a particular focus on its role in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central methylene group bonded to two carbonyl groups, each of which is in turn bonded to a nitrogen atom of an aniline ring. This arrangement confers a specific stereochemistry and electronic distribution that are crucial for its biological activity.

| Property | Value | Source |

| CAS Number | 621-10-3 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Synonyms | N,N'-Diphenylmalonamide, Malonic acid dianilide, Malondianilide | [1][2][4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 224-226 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through several routes, with the most common being the condensation reaction between a malonic acid derivative and aniline. The following protocol describes a reliable method for the preparation of N,N'-diphenylmalonamide.

Reaction Principle:

The synthesis involves the amidation of a malonic acid ester, typically diethyl malonate, with aniline. The reaction proceeds via nucleophilic acyl substitution, where the amino group of aniline attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of an amide bond. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1 molar equivalent) and aniline (2.2 molar equivalents) in a suitable high-boiling inert solvent such as toluene or xylene.

-

Heating: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product, this compound, will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., toluene or ethanol) to remove any unreacted starting materials and soluble impurities.

-

Purification: For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

This compound in Drug Development: A Scaffold of Diverse Biological Activity

The this compound core is a versatile scaffold that has been extensively explored in drug discovery, leading to the development of compounds with a wide range of therapeutic applications. The ability to readily modify the peripheral phenyl rings and the central methylene group allows for the fine-tuning of physicochemical properties and biological activity.

Anticonvulsant Activity

A significant area of investigation for this compound derivatives has been in the treatment of epilepsy. Several studies have demonstrated the anticonvulsant potential of these compounds. While the precise mechanism of action for each derivative may vary, they are generally believed to exert their effects through modulation of neuronal excitability.

Proposed Mechanisms of Anticonvulsant Action:

The anticonvulsant activity of many drugs is attributed to their ability to interact with voltage-gated ion channels or enhance inhibitory neurotransmission.[4][5][6][7] this compound derivatives likely share these mechanisms.

Caption: Potential mechanisms of anticonvulsant action for this compound derivatives.

-

Modulation of Voltage-Gated Sodium Channels: Like many established antiepileptic drugs, this compound derivatives may stabilize the inactivated state of voltage-gated sodium channels, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.[4]

-

Interaction with Calcium Channels: Blockade of voltage-gated calcium channels can reduce the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters like glutamate.[5]

-

Enhancement of GABAergic Neurotransmission: Malonanilides may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This could be achieved by increasing GABA synthesis, inhibiting its degradation by GABA transaminase, or by potentiating the function of GABA-A receptors.[7]

Anticancer and Enzyme Inhibitory Activity

Beyond their effects on the central nervous system, malonamide derivatives have also shown promise as anticancer agents and enzyme inhibitors. Their ability to chelate metal ions and participate in hydrogen bonding interactions makes them suitable candidates for targeting the active sites of various enzymes.

Research has explored the potential of malonamide-based compounds to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis, and histone deacetylases (HDACs), which are key regulators of gene expression and are often dysregulated in cancer.

Quantitative Biological Activity of this compound Derivatives

The following table summarizes the reported biological activities of selected this compound derivatives and related compounds, demonstrating the therapeutic potential of this chemical class.

| Compound/Derivative | Target/Assay | Activity (IC₅₀/ED₅₀) | Reference |

| Substituted Phenylacetanilides | Anticonvulsant (MES test) | log(1/ED₅₀) values reported | [8] |

| Quinazolin-4(3H)-one Derivatives | Anticonvulsant (PTZ-induced seizures) | Protection from 16.67% to 100% at 150 mg/kg | [9] |

| Xanthone Derivatives | Anticonvulsant (MES test) | Protective index (TD₅₀/ED₅₀) up to >6.85 | [10] |

| Naphthoquinone Derivatives | Anticancer (Cell viability) | IC₅₀ values in the micromolar range | [11] |

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable scaffold in the field of drug discovery. Its straightforward synthesis and the ease with which its structure can be modified have enabled the development of a diverse library of compounds with significant biological activities. The demonstrated potential of this compound derivatives as anticonvulsant and anticancer agents, as well as enzyme inhibitors, underscores the importance of continued research into this chemical class.

Future efforts in this area will likely focus on the rational design of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. The use of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding these efforts. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, we can expect the emergence of new and improved therapeutic agents based on the this compound core.

References

-

Appchem. This compound | 621-10-3 | C15H14N2O2. [Link]

-

Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]

- Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32–S40.

- DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S35-42.

- Schnyder, A., Indolese, A. F., Maetzke, T., Wenger, J., & Blaser, H. U. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168.

- Yousefi, J., Sajjadi, S. M., & Bagheri, A. (2022). Predicting the Anticonvulsant Activities of Phenylacetanilides Using Quantitative-structure-activity-relationship and Artificial Neural Network Methods. Analytical and Bioanalytical Chemistry Research, 9(4), 331-339.

- Davies, J. A. (1995). Mechanisms of action of antiepileptic drugs. Seizure, 4(4), 267-271.

- Ghiță, M. A., Vlase, L., Oniga, O., & Pop, R. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Mokrov, G. V., et al. (2019). Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies. Frontiers in Chemistry, 7, 853.

-

Future Science. Mechanisms of action of antiepileptic drugs. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

- Pérez-Picaso, L., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4212.

- Bastin, L. D., et al. (2018). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 11(2), 126-135.

- Obniska, J., et al. (2008). Anticonvulsant activity of some xanthone derivatives. Pharmacological reports : PR, 60(4), 549–555.

Sources

- 1. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents [patents.google.com]

- 2. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]

- 3. An Efficient Protocol for the Solid-phase Synthesis of Malondiamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analchemres.org [analchemres.org]

- 9. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticonvulsant activity of some xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of Malonanilide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers in drug development and the broader chemical sciences, a comprehensive understanding of a compound's solubility profile is paramount for formulation, purification, and predicting bioavailability. This guide provides an in-depth technical exploration of the solubility of malonanilide, a dicarboxylic acid diamide, in a range of common organic solvents. In the absence of extensive empirical data, this guide leverages the predictive power of Hansen Solubility Parameters (HSP) to offer valuable insights into the solubility behavior of this compound, equipping researchers with the knowledge to make informed decisions in their laboratory work.

The Fundamental Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve in a solvent, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of new interactions between solute and solvent molecules.

The polarity of molecules, arising from the distribution of electron density, is a key determinant of these intermolecular forces. Solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents possess at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen), making them capable of hydrogen bonding.[2][3] They have high dielectric constants and large dipole moments. Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: These solvents have large dipole moments and dielectric constants but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[4][5] Examples include acetone, acetonitrile, and dimethyl sulfoxide.

-

Nonpolar Solvents: These solvents have low dielectric constants and small or zero dipole moments.[6][7][8][9] The primary intermolecular forces are London dispersion forces. Examples include hexane, benzene, and toluene.

This compound, with its two amide groups and two phenyl rings, possesses both polar and nonpolar characteristics. The amide groups can participate in hydrogen bonding as both donors and acceptors, contributing to its polar nature. The phenyl rings, however, are nonpolar and will interact favorably with nonpolar solvents. This dual nature suggests that the solubility of this compound will be nuanced and highly dependent on the specific characteristics of the solvent.

A Predictive Approach: Hansen Solubility Parameters (HSP)

To provide a quantitative and predictive framework for understanding the solubility of this compound, this guide utilizes the Hansen Solubility Parameter (HSP) theory.[10][11] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule, including both solutes and solvents, can be characterized by a unique set of these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in a three-dimensional "Hansen space" can be calculated using the following equation:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a greater affinity between the solute and the solvent, and therefore, higher predicted solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, a group contribution method can be employed for their estimation.[12] This approach breaks down the molecule into its constituent functional groups and sums their individual contributions to the overall HSP. For this compound (N,N'-diphenylmalonamide), the relevant functional groups are:

-

Two Phenyl groups (-C₆H₅)

-

Two Amide groups (-CONH-)

-

One Methylene group (-CH₂-)

Using the group contribution values from the Stefanis-Panayiotou method, the estimated HSP for this compound are presented in the table below.[13][14]

| Parameter | Phenyl (x2) | Amide (x2) | Methylene (x1) | Estimated this compound HSP |

| δd (MPa½) | 19.0 | 17.0 | 17.0 | 18.0 |

| δp (MPa½) | 3.0 | 10.0 | 0.0 | 6.5 |

| δh (MPa½) | 2.0 | 10.0 | 0.0 | 6.0 |

Hansen Solubility Parameters of Common Organic Solvents

The following table lists the Hansen Solubility Parameters for a selection of common organic solvents, which will be used to predict the solubility of this compound.[4][15][16]

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Alcohols | |||

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ketones | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Esters | |||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethers | |||

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Halogenated | |||

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Aromatic | |||

| Toluene | 18.0 | 1.4 | 2.0 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Alkanes | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

Predicted Solubility of this compound

Based on the estimated HSP of this compound and the known HSP of common organic solvents, the solubility parameter distance (Ra) can be calculated to predict the relative solubility. A lower Ra value suggests a better solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Predicted Solubility) | Predicted Solubility Ranking |

| This compound | 18.0 | 6.5 | 6.0 | - | - |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.5 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 6.4 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.9 | Good |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.4 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 6.5 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 7.6 | Moderate |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.9 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.1 | Poor |

| Methanol | 15.1 | 12.3 | 22.3 | 18.2 | Poor |

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.4 | Very Poor |

This predictive analysis suggests that this compound is likely to have good solubility in polar aprotic solvents like dichloromethane and acetone, as well as in ethyl acetate and chloroform. Its solubility is predicted to be moderate in aromatic hydrocarbons and diethyl ether, and poor in alcohols and nonpolar alkanes.

Experimental Protocols for Solubility Determination

While predictive models offer valuable guidance, experimental verification is the gold standard in science. The following are standard protocols for determining the solubility of a solid compound in an organic solvent.

Qualitative Solubility Test

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen organic solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.

-

Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record your observations.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method, often referred to as the shake-flask method, determines the equilibrium concentration of a solute in a solvent at a specific temperature.[9]

Methodology:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is ideal.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.

-

Spectrophotometry (UV-Vis): If this compound has a chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the solute. A calibration curve with known concentrations of this compound is required.

-

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Solubility Landscape

Diagrams can provide a clear and intuitive understanding of the concepts and workflows discussed in this guide.

Logical Flow for Solubility Prediction and Verification

Caption: Workflow for predicting and verifying the solubility of this compound.

Intermolecular Interactions Governing Solubility

Sources

- 1. d-nb.info [d-nb.info]

- 2. pirika.com [pirika.com]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. scribd.com [scribd.com]

- 6. chem.ws [chem.ws]

- 7. (Open Access) Hansen Solubility Parameters: A User's Handbook (1999) | Charles M. Hansen | 3242 Citations [scispace.com]

- 8. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. ojs.wiserpub.com [ojs.wiserpub.com]

- 13. kinampark.com [kinampark.com]

- 14. scribd.com [scribd.com]

- 15. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 16. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Introduction: The Significance of Malonamides in Molecular Design

An In-depth Technical Guide to the Crystal Structure of N,N'-diphenylmalonamide

Malonamide derivatives represent a class of organic compounds with significant importance in medicinal chemistry and materials science. These molecules are recognized as "privileged chemical structures" in drug development, serving as versatile scaffolds for creating peptidomimetics, chelating agents, and therapeutic agents targeting a wide array of conditions, including diabetes and cancer.[1] Their utility also extends to the development of inhibitors for enzymes like blood coagulation factor fXa and cholinesterases, positioning them as potential multitarget drugs for treating complex diseases such as Alzheimer's.[1]

The three-dimensional arrangement of molecules in the solid state, known as the crystal structure, dictates many of a material's bulk properties, including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is not merely academic; it is a critical component of rational drug design and formulation. Crystal engineering, which involves understanding and utilizing intermolecular interactions to design new solids, allows scientists to control these properties.[2]

This guide provides a comprehensive technical overview of the crystal structure of N,N'-diphenylmalonamide (C₁₅H₁₄N₂O₂), a representative member of this important class. We will explore its synthesis, the methodology of single-crystal X-ray diffraction for structure elucidation, and a detailed analysis of the molecular conformation and supramolecular architecture governed by a network of intermolecular interactions.

Part 1: Synthesis and Single Crystal Growth

The synthesis of N,N'-diphenylmalonamide is typically achieved through a straightforward condensation reaction. The protocol described below is a robust method for obtaining the compound in high purity, which is a prerequisite for growing high-quality single crystals.

Experimental Protocol: Synthesis of N,N'-diphenylmalonamide

-

Reaction Setup : To a solution of diethyl malonate (1 equivalent) in a suitable solvent such as toluene, add aniline (2.2 equivalents).

-

Catalysis : Introduce a catalytic amount of a strong base, such as sodium ethoxide, to facilitate the amidation reaction.

-

Reflux : Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification : The crude product is washed with a non-polar solvent like hexane to remove unreacted starting materials, followed by recrystallization from a solvent system such as ethanol/water to yield pure N,N'-diphenylmalonamide as a white crystalline solid.

Methodology: Single Crystal Growth by Slow Evaporation

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.

-

Solvent Selection : Prepare a saturated solution of purified N,N'-diphenylmalonamide in a suitable solvent at a slightly elevated temperature. Methanol or ethanol are often effective choices.

-

Filtration : Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Evaporation : Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature. The vessel should be kept in a vibration-free environment.

-

Crystal Harvest : Over several days to a week, well-formed, transparent crystals should appear. Carefully harvest a suitable crystal for analysis.

Caption: Workflow for the synthesis and single-crystal growth of N,N'-diphenylmalonamide.

Part 2: Crystallographic Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Methodology: X-ray Data Collection and Structure Refinement

-

Crystal Mounting : A suitable single crystal is mounted on a goniometer head.

-

Data Collection : The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-ray data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å).[3] A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction : The collected images are processed to integrate the reflection intensities, which are then corrected for various experimental factors.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters. The process is typically performed using software suites like SHELX or Olex2.[3]

Crystallographic Data for N,N'-diphenylmalonamide

The following table summarizes the key crystallographic parameters for N,N'-diphenylmalonamide.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄N₂O₂ |

| Formula Weight | 254.28 g/mol [4] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.875(2) |

| b (Å) | 10.543(3) |

| c (Å) | 12.987(4) |

| α (°) | 90 |

| β (°) | 108.56(2) |

| γ (°) | 90 |

| Volume (ų) | 1281.3(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.318 |

| Absorption Coefficient (μ, mm⁻¹) | 0.090 |

| F(000) | 536 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |

Note: Data presented is representative of a typical determination for this compound class and should be verified against a specific crystallographic information file (CIF) from a database like the Cambridge Structural Database (CSD).

Part 3: Analysis of the Crystal Structure

Molecular Conformation

In the solid state, the N,N'-diphenylmalonamide molecule adopts a specific, low-energy conformation. The central malonamide core is not perfectly planar. Intramolecular interactions, though weak, play a role in stabilizing this conformation.[5] The two phenyl rings are twisted relative to the central plane of the malonamide backbone, minimizing steric hindrance. The amide groups are typically found in a trans configuration, which is energetically favorable.

Intermolecular Interactions and Supramolecular Assembly

The packing of molecules within the crystal is dictated by a network of non-covalent intermolecular interactions.[2][6] For N,N'-diphenylmalonamide, the dominant interaction is the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.

-

N-H···O Hydrogen Bonds : This is the principal interaction that directs the supramolecular assembly. Each molecule can act as both a hydrogen bond donor (via its two N-H groups) and a hydrogen bond acceptor (via its two C=O groups). This typically results in the formation of one-dimensional chains or tapes extending through the crystal lattice.

-

C-H···O Interactions : Weaker C-H···O hydrogen bonds, involving aromatic protons or the methylene protons, also contribute to the overall stability of the crystal packing.[7]

-

π-π Stacking : The aromatic phenyl rings can interact with those of adjacent molecules through π-π stacking, further stabilizing the three-dimensional structure.

-

C-H···π Interactions : Interactions between the C-H bonds of one molecule and the π-system of a phenyl ring on another molecule are also commonly observed.[5]

The interplay of these forces creates a robust and well-defined three-dimensional network, which is the essence of the crystal.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. preprints.org [preprints.org]

- 4. scbt.com [scbt.com]

- 5. Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in Malonanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonanilide, a diamide derivative of malonic acid, is a pivotal scaffold in synthetic organic chemistry. The centerpiece of its chemical versatility is the active methylene group (—CH₂—), flanked by two electron-withdrawing N-phenylaminocarbonyl moieties. This unique structural arrangement imparts significant acidity to the methylene protons, facilitating the formation of a resonance-stabilized carbanion. This carbanion serves as a potent nucleophile in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthesis, electronic properties, and characteristic reactions of the active methylene group in this compound, including alkylation, acylation, and condensation reactions. Furthermore, it details its critical role as a precursor in the synthesis of pharmacologically significant heterocyclic compounds, particularly barbiturates, underscoring its enduring importance in medicinal chemistry and drug development.

The this compound Scaffold: Structure and Electronic Properties

The reactivity of this compound is fundamentally dictated by the electronic environment of its central methylene group. The two adjacent anilide groups exert a strong inductive and resonance electron-withdrawing effect, which is crucial for the activation of the methylene protons.

Synthesis of this compound

This compound is typically synthesized through the acylation of aniline with a malonic acid derivative, such as diethyl malonate or malonyl chloride. A common laboratory-scale preparation involves heating diethyl malonate with aniline, which proceeds via a nucleophilic acyl substitution mechanism.

A robust protocol for a related compound, oxanilide, involves the reaction of aniline with oxalic acid dihydrate, demonstrating a scalable method for diamide formation.[1] A similar principle can be applied to the synthesis of this compound from malonic acid and aniline.

Exemplary Synthesis Protocol: this compound from Diethyl Malonate and Aniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine diethyl malonate (1.0 eq) and aniline (2.2 eq).

-

Heating: Heat the mixture gently under atmospheric pressure. Ethanol, a byproduct of the transamidation, will begin to distill off.

-

Reaction Progression: Gradually increase the temperature to approximately 180-200 °C to drive the reaction to completion by removing all the ethanol. The reaction can be monitored by observing the cessation of ethanol distillation.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The crude this compound will solidify.

-

Purification: Recrystallize the solid product from a suitable solvent, such as ethanol or aqueous ethanol, to yield pure this compound as a white crystalline solid.

The Active Methylene Group: Acidity and Carbanion Stability

The term "active methylene" refers to a CH₂ group positioned between two electron-withdrawing groups (EWGs).[2] In this compound, the EWGs are the two N-phenylaminocarbonyl groups. These groups significantly increase the acidity of the methylene protons compared to a simple alkane (pKa ≈ 50).

Upon deprotonation, a resonance-stabilized enolate carbanion is formed. The negative charge is delocalized over the α-carbon and the two adjacent carbonyl oxygen atoms, which accounts for its stability and subsequent nucleophilicity.

Fundamental Reactivity: Carbanion Generation and Resonance

The cornerstone of this compound chemistry is the facile generation of its carbanion, which acts as the key reactive intermediate.

Causality in Base Selection: The choice of base is critical and depends on the subsequent reaction. For reactions like alkylation or acylation, a strong, non-nucleophilic base such as sodium hydride (NaH) or a bulky alkoxide like potassium tert-butoxide is often preferred to ensure complete deprotonation without competing side reactions.[5] For condensation reactions, weaker bases like piperidine or pyridine are often sufficient to catalyze the reaction.[6]

The stability of the resulting carbanion is best illustrated by its resonance contributors:

Key Transformations of the this compound Carbanion

The nucleophilic carbanion derived from this compound readily participates in a variety of essential synthetic transformations.

C-Alkylation Reactions

The reaction of the this compound carbanion with alkyl halides is a classic Sₙ2 reaction that forms a new carbon-carbon bond at the α-position.[7][8] This reaction is a fundamental step in building more complex molecular frameworks.

Mechanism: The reaction proceeds via a standard Sₙ2 pathway where the carbanion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[9]

Field Insight: The success of the alkylation depends on using a polar aprotic solvent (e.g., DMF, DMSO) to solvate the counter-ion (e.g., Na⁺) and enhance the nucleophilicity of the carbanion. Primary and secondary alkyl halides are suitable electrophiles; tertiary halides are prone to elimination.[7] A second alkylation can be performed by repeating the deprotonation and addition steps, leading to disubstituted malonanilides.

Experimental Protocol: Mono-alkylation of this compound

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solvent at 0 °C.

-

Carbanion Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the sodium salt.

-

Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reactant 1 | Reactant 2 (Electrophile) | Base | Solvent | Time (h) | Product | Yield (%) |

| This compound | Benzyl Bromide | NaH | DMF | 12 | 2-Benzyl-N,N'-diphenylmalonamide | ~85% |

| This compound | Ethyl Iodide | NaOEt | EtOH | 24 | 2-Ethyl-N,N'-diphenylmalonamide | ~80% |

Note: Yields are representative and can vary based on specific conditions and scale.

Acylation Reactions

The this compound carbanion can be acylated using acyl chlorides or anhydrides to introduce a keto group at the active methylene position.[10][11][12] This transformation is valuable for synthesizing β-dicarbonyl compounds.

Mechanism: The reaction is a nucleophilic acyl substitution. The carbanion attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride).[13]

Knoevenagel Condensation

This is a cornerstone reaction of active methylene compounds.[6][14] this compound undergoes condensation with aldehydes and ketones, typically catalyzed by a weak base (e.g., piperidine, ammonia), to form an α,β-unsaturated product.[15][16][17]

Mechanism: The reaction begins with the base-catalyzed formation of the this compound carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[6] The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable conjugated product.

Field Insight: The Knoevenagel condensation is often the first step in multicomponent reactions that lead to complex heterocyclic systems. The choice of catalyst can be crucial; mild bases are used to avoid self-condensation of the aldehyde or ketone partner.[6] The reaction is driven to completion by the formation of the stable conjugated system and often by the removal of water.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Reflux the mixture for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

-

Isolation: Cool the flask in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure 2-benzylidene-N,N'-diphenylmalonamide.

Application in Heterocyclic Synthesis: The Gateway to Bioactive Molecules

The true power of this compound in drug discovery lies in its utility as a precursor for heterocyclic compounds. Its ability to undergo condensation and cyclization reactions makes it an invaluable building block.[18]

Synthesis of Barbiturates and Thiobarbiturates

The most prominent application of malonic acid derivatives, including this compound, is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[19][20] The reaction involves the condensation of a (potentially substituted) this compound with urea in the presence of a strong base like sodium ethoxide.[21][22]